Ethyl 2-amino-2-cyanoacetate oxalate
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Overview
Description
Ethyl 2-amino-2-cyanoacetate oxalate is an organic compound with the molecular formula C5H8N2O2. It is a derivative of cyanoacetate and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
From Ethyl Cyanoacetate: Ethyl cyanoacetate can be reacted with ammonia under specific conditions to form this compound.
From Ethyl 2-cyanoacetate: Ethyl 2-cyanoacetate can be treated with oxalic acid to produce this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amino group, leading to different derivatives.
Substitution: Substitution reactions can occur at the cyano or amino groups, resulting in a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and amides.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: A wide range of substituted cyanoacetates and aminoacetates.
Mechanism of Action
Target of Action
Ethyl 2-amino-2-cyanoacetate oxalate is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the interaction of cyanoacetanilide with ethyl 2-amino-3-ethoxycarbonylthiophenes carboxylate in boiling pyridine gives the dihydrothieno [2,3-d] pyrimidinones .
Biochemical Pathways
Cyanoacetamide derivatives, to which this compound belongs, are known to be involved in the synthesis of various organic heterocycles .
Pharmacokinetics
It’s known that the compound has a boiling point of 88-90 °c under a pressure of 1 torr .
Result of Action
Many derivatives of cyanoacetamide, the parent compound, have been reported to exhibit diverse biological activities .
Action Environment
The compound should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C . These storage conditions suggest that the compound’s action, efficacy, and stability could be influenced by environmental factors such as light, moisture, and temperature.
Scientific Research Applications
Ethyl 2-amino-2-cyanoacetate oxalate is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme mechanisms and biochemical pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl Cyanoacetate: Similar structure but lacks the amino group.
Ethyl 2-cyanoacetate: Similar structure but different functional groups.
Ethyl 2-aminoacetate: Similar structure but different cyano group.
Uniqueness: Ethyl 2-amino-2-cyanoacetate oxalate is unique due to its combination of cyano and amino groups, which allows for diverse chemical reactions and applications compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-amino-2-cyanoacetate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.C2H2O4/c1-2-9-5(8)4(7)3-6;3-1(4)2(5)6/h4H,2,7H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIZYKCWIMZEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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